

Preventing the decomposition of oxalic acid during thermal analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *oxalic acid*

Cat. No.: *B15350706*

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Technical Support Center: Thermal Analysis of Oxalic Acid

Welcome to the technical support center for the thermal analysis of **oxalic acid**. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: At what temperature does **oxalic acid** begin to decompose?

A1: **Oxalic acid** is thermally unstable and its decomposition can begin at temperatures as low as 120-140°C. Above this temperature, it primarily decomposes into formic acid and carbon dioxide. At higher temperatures, further decomposition to carbon monoxide, carbon dioxide, and water can occur.^[1] Anhydrous **oxalic acid** melts with decomposition at around 189.5 °C.

Q2: My TGA curve for **oxalic acid** shows a weight loss before the main decomposition. What could this be?

A2: If you are using **oxalic acid** dihydrate ($\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$), the initial weight loss, typically occurring around 100°C, is due to the loss of its two water molecules of hydration. The subsequent weight loss at higher temperatures corresponds to the decomposition of the

anhydrous **oxalic acid**. A DSC thermogram of **oxalic acid** dihydrate will show a broad endothermic peak around 92.6°C corresponding to this dehydration.[1]

Q3: Can the type of crucible I use affect the thermal analysis of **oxalic acid**?

A3: Yes, the choice of crucible material is critical. Aluminum crucibles can react with acidic samples like **oxalic acid**, especially at elevated temperatures, leading to inaccurate results. For TGA, alumina (Al₂O₃) or platinum (Pt) crucibles are recommended due to their inertness.[2] For DSC, where heat transfer is crucial, aluminum crucibles are standard for lower temperatures, but for **oxalic acid**'s decomposition range, a more inert option like gold-plated or platinum crucibles should be considered to prevent reaction.[3]

Q4: How does the heating rate impact the TGA results of **oxalic acid**?

A4: Increasing the heating rate generally shifts the decomposition temperatures to higher values.[4][5] This is a kinetic effect. While a faster heating rate might appear to delay decomposition, it can also lead to poorer resolution of successive thermal events. For detailed analysis of decomposition steps, a slower heating rate (e.g., 5-10 K/min) is often preferred.

Q5: What is the recommended atmosphere for the thermal analysis of **oxalic acid**?

A5: An inert atmosphere, such as nitrogen or argon, is typically recommended for analyzing the thermal decomposition of **oxalic acid**. [6][7] This prevents oxidative reactions that can complicate the decomposition profile. Running the analysis in an oxidizing atmosphere like air will lead to different decomposition products and thermal events.[2][8]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Early or Unexpected Decomposition	1. Sample is oxalic acid dihydrate, and the initial weight loss is dehydration. 2. Presence of impurities that catalyze decomposition. 3. Reaction with the sample pan (e.g., aluminum).	1. Confirm the form of oxalic acid used. If dihydrate, account for the dehydration step. 2. Ensure high purity of the oxalic acid sample. 3. Use an inert crucible material such as alumina or platinum for TGA, or a gold-plated/platinum crucible for DSC.[3]
Sublimation of the Sample	Oxalic acid can sublime, leading to weight loss that is not due to decomposition. This is more likely under vacuum or at very low pressures.	1. Use a sealed or semi-hermetic pan with a pinhole lid to create a self-generated atmosphere, which can suppress sublimation. 2. If using an open pan, ensure a consistent and controlled purge gas flow over the sample.
Poorly Resolved TGA Steps	The heating rate is too high, causing thermal events to overlap.	Reduce the heating rate (e.g., to 5 or 10 K/min) to improve the resolution between dehydration and decomposition, or between different decomposition stages. [4]
Inconsistent DSC Peak Temperatures	Variations in sample packing, sample mass, or heating rate.	1. Ensure consistent sample preparation with good thermal contact with the bottom of the pan. 2. Use a consistent sample mass for all experiments. 3. Maintain a constant heating rate across all comparative experiments.

Reaction with Crucible	The acidic nature of oxalic acid can cause it to react with certain crucible materials, particularly aluminum.	Switch to a more inert crucible material like alumina, platinum, or gold-plated steel. [2] [3]
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Quantitative Data Summary

While specific quantitative data for the decomposition of pure **oxalic acid** under varying conditions is not readily available in a comparative table, the following table illustrates the effect of heating rate on the decomposition steps of calcium oxalate monohydrate, a closely related compound often used as a TGA calibration standard. This demonstrates the general principle that higher heating rates shift decomposition temperatures to higher values.

Table 1: Effect of Heating Rate on the Decomposition of Calcium Oxalate Monohydrate in a Nitrogen Atmosphere[\[4\]](#)[\[5\]](#)

Heating Rate (K/min)	Dehydration Peak Temperature (°C)	Oxalate Decomposition Peak Temperature (°C)	Carbonate Decomposition Peak Temperature (°C)
10	~170	~500	~750
200	Shifted to a higher temperature	Shifted to a higher temperature	Shifted to a higher temperature

Note: The temperatures are approximate peak temperatures from the derivative thermogravimetric (DTG) curve and will vary slightly depending on the specific instrument and experimental conditions.

Experimental Protocols

Protocol 1: Standard TGA of Oxalic Acid Dihydrate

Objective: To determine the dehydration and decomposition temperatures of **oxalic acid** dihydrate.

Materials:

- Thermogravimetric Analyzer (TGA)
- Alumina or platinum crucible[3]
- **Oxalic acid** dihydrate (high purity)
- Nitrogen gas (high purity)

Procedure:

- Tare the TGA balance with an empty alumina or platinum crucible.
- Accurately weigh 5-10 mg of **oxalic acid** dihydrate into the crucible.
- Place the crucible onto the TGA sample holder.
- Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[9]
- Program the TGA to heat the sample from ambient temperature to 300°C at a heating rate of 10 K/min.[10]
- Record the mass loss as a function of temperature.
- Analyze the resulting TGA curve and its first derivative (DTG) to identify the temperatures of dehydration and decomposition.

Protocol 2: Preventing Decomposition by In-Situ Salt Formation (DSC Analysis)

Objective: To demonstrate the stabilization of **oxalic acid** against thermal decomposition by forming a salt in-situ during DSC analysis. This is a proof-of-concept protocol adapted from techniques used for stabilizing thermally labile drugs.[11][12]

Materials:

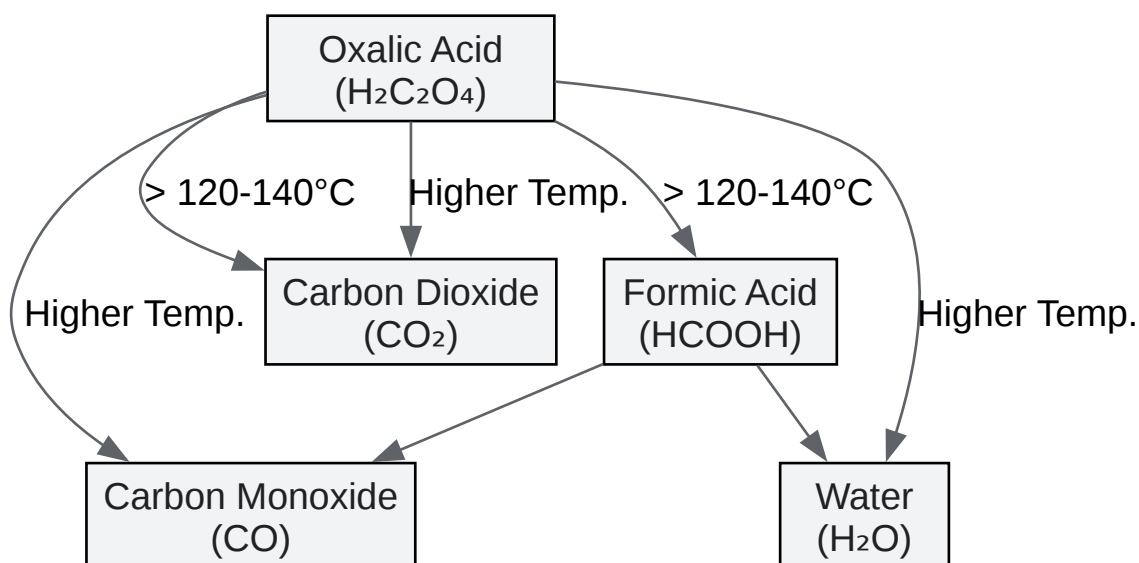
- Differential Scanning Calorimeter (DSC)
- Hermetically sealed aluminum pans and lids
- **Oxalic acid** (anhydrous, high purity)
- Sodium bicarbonate (high purity)

Procedure:

- In a clean, dry vial, prepare a 1:1 molar ratio physical mixture of anhydrous **oxalic acid** and sodium bicarbonate. Gently mix to ensure homogeneity.
- Accurately weigh 2-5 mg of the physical mixture into a hermetically sealed aluminum pan.
- Seal the pan using a crucible press. Prepare an identical empty sealed pan as a reference.
- Place the sample and reference pans into the DSC cell.
- Equilibrate the cell at ambient temperature.
- Program the DSC to heat the sample from ambient temperature to 250°C at a heating rate of 10 K/min under a nitrogen purge.
- For comparison, run a separate DSC experiment with only pure anhydrous **oxalic acid** under the same conditions.
- Compare the thermograms. The pure **oxalic acid** should show an endotherm corresponding to its melting and decomposition. The mixture should exhibit a different thermal profile, potentially showing an initial reaction endotherm followed by a higher decomposition temperature of the resulting sodium oxalate salt, indicating stabilization.

Visualizations

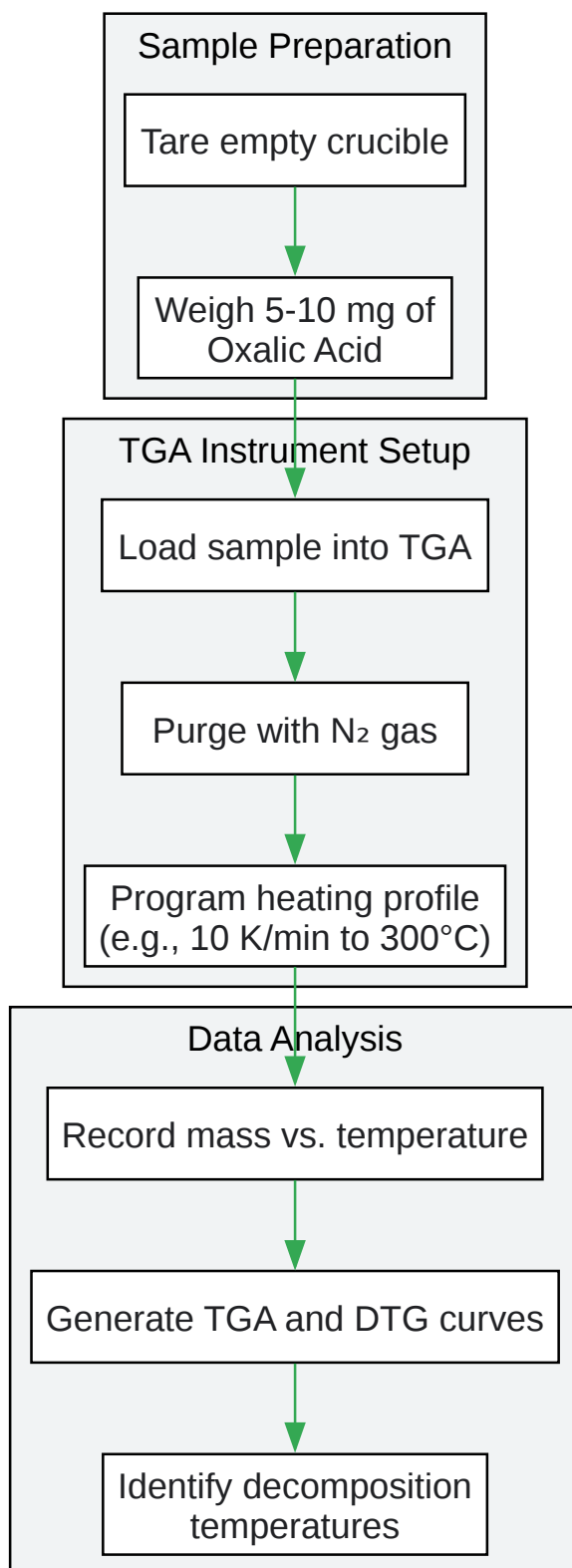
Oxalic Acid Decomposition Pathway



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Caption: Simplified decomposition pathways of **oxalic acid** upon heating.

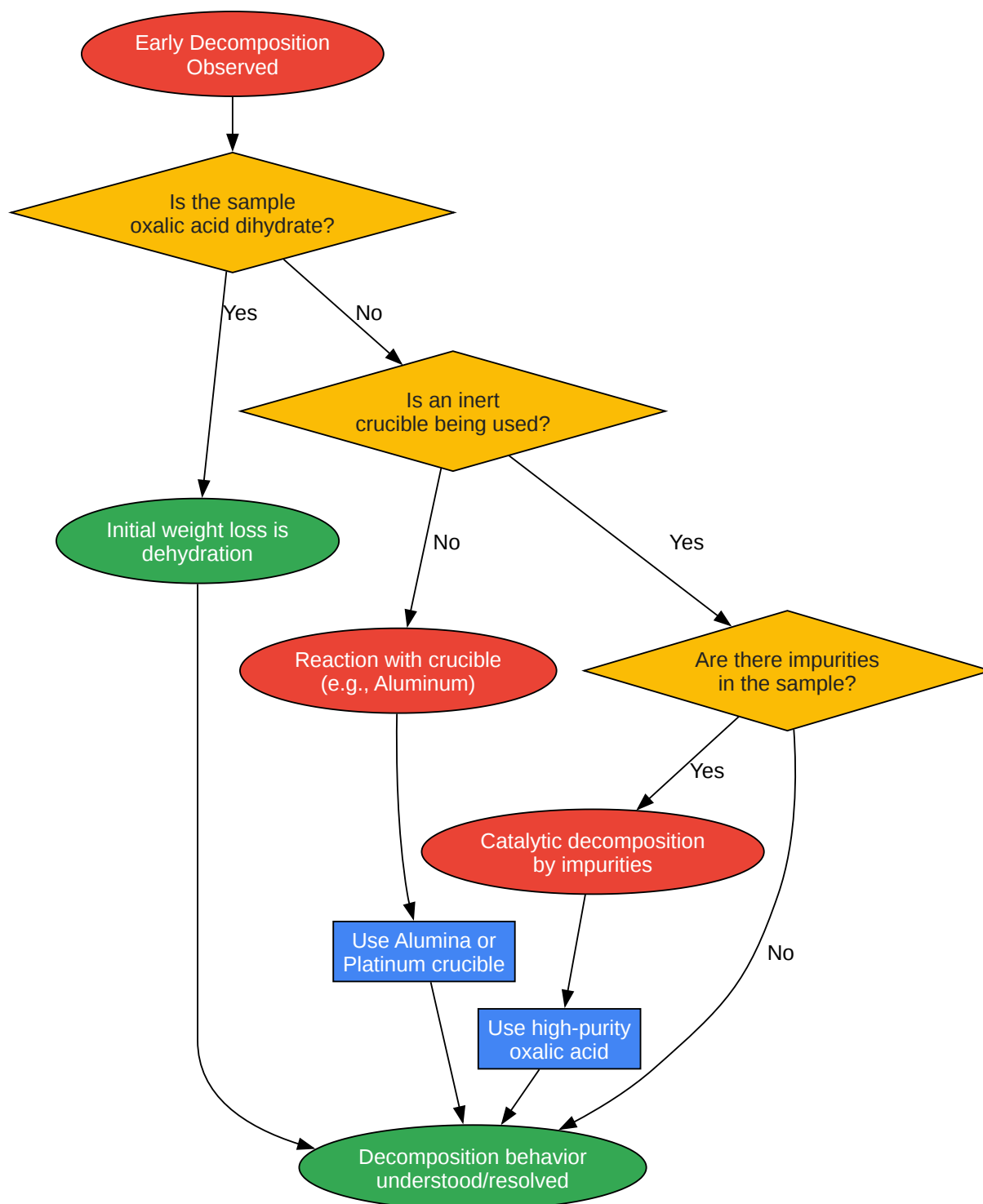
Experimental Workflow for TGA Analysis



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Caption: Standard workflow for thermogravimetric analysis of **oxalic acid**.

Logical Relationship for Troubleshooting Early Decomposition



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Caption: Troubleshooting logic for early decomposition in **oxalic acid** analysis.

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- To cite this document: BenchChem. [Preventing the decomposition of oxalic acid during thermal analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15350706#preventing-the-decomposition-of-oxalic-acid-during-thermal-analysis>]

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